2(5H)-Furanone, 4-(3-butenyloxy)-3-methyl-
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Overview
Description
2(5H)-Furanone, 4-(3-butenyloxy)-3-methyl-: is an organic compound belonging to the furanone family This compound is characterized by a furanone ring substituted with a 3-butenyloxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2(5H)-Furanone, 4-(3-butenyloxy)-3-methyl- typically involves the reaction of 3-methyl-2(5H)-furanone with 3-butenyloxy reagents under specific conditions. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The reaction conditions often include the use of a strong base such as sodium hydride to generate the alkoxide ion.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 2(5H)-Furanone, 4-(3-butenyloxy)-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the furanone ring to a more saturated structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, 2(5H)-Furanone, 4-(3-butenyloxy)-3-methyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical compounds through various reactions .
Biology and Medicine: Research in biology and medicine explores the potential of this compound as a precursor for bioactive molecules. Its derivatives may exhibit antimicrobial, anti-inflammatory, or other therapeutic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be involved in the synthesis of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 4-(3-butenyloxy)-3-methyl- involves its interaction with specific molecular targets and pathways. The compound’s furanone ring can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially altering their function and activity .
Comparison with Similar Compounds
4-Methoxyphenyl 4’-(3-butenyloxy)benzoate: This compound has a similar but distinct structure, with a methoxy group instead of a methyl group.
4-(3-Butenyloxy)benzoic Acid: Another related compound with a benzoic acid moiety instead of a furanone ring.
Uniqueness: 2(5H)-Furanone, 4-(3-butenyloxy)-3-methyl- is unique due to its specific substitution pattern on the furanone ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and material science.
Properties
CAS No. |
828916-58-1 |
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Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
3-but-3-enoxy-4-methyl-2H-furan-5-one |
InChI |
InChI=1S/C9H12O3/c1-3-4-5-11-8-6-12-9(10)7(8)2/h3H,1,4-6H2,2H3 |
InChI Key |
OXXSLNITOTUVQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(COC1=O)OCCC=C |
Origin of Product |
United States |
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